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Didecyl Dimethylammonium

Parameter Domiphen Bromide ;
Bromide

ICso0 Value 9 nM [1] [2] [3] 5nM [1] [3]

Hill Coefficient 0.24 [1] [2] 0.45 [1] [2]

Blockade Kinetics

State Preference

Effect on Activation

Molecular Binding
Site (Predicted)

Voltage-dependent, Use-dependent [1]
[3]

Prefers the activated channel state [1]

[3]

Substantial negative shift of activation
curve [1] [3]

PAS domain [1] [3]; Pore helix (S624,
V625) and S6 helix (Y652) [4] [5]

Voltage-dependent, Use-
dependent [1] [3]

Prefers the activated channel state

(1] [3]

Substantial negative shift of
activation curve [1] [3]

PAS domain [1] [3]

Detailed Experimental Data and Methodologies
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The quantitative data in the table above is primarily derived from the following key experiments:

¢ Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with HERG channels [1] [2].

¢ Recording Technique: Whole-cell patch-clamp electrophysiology [1] [2].

e Voltage Protocol for ICso Determination: Cells were depolarized from a holding potential of -80 mV
to +20 mV for 4 seconds, followed by a 2-second repolarization to -40 mV to record tail currents
(I_HERG). Compounds were applied cumulatively [1] [2].

¢ Voltage-Dependence Protocol: The voltage-dependent inhibition was studied using a standard
current-voltage (I-V) relationship protocol. Activating currents were elicited by 4-second depolarizing
pulses from -70 mV to +50 mV, followed by tail current recording at -40 mV [1].

For domiphen bromide, a more recent 2025 study used site-directed mutagenesis to identify key binding
residues. The experiments were conducted on wild-type and mutant HERG channels expressed in HEK-293T

cells, combined with computational docking models [4] [5].

HERG Channel Blockade Experimental Workflow

The diagram below illustrates the core experimental process used to characterize HERG blockade in the

studies.
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Key Conclusions for Drug Development

¢ High Potency Alert: The ICso values for both compounds are in the low hanomolar range, indicating
high-affinity blockade of the HERG channel. This is a major red flag for potential cardiotoxicity and
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would likely disqualify them from further development as systemic drugs [1] [3] [6].

¢ Mechanism Insights: Both compounds act as state-dependent blockers that preferentially bind to
the activated channel state. The binding is influenced by the membrane voltage and channel gating,
which is a common mechanism for many HERG-blocking drugs [1] [3].

e Structural Insights: For domiphen bromide, the key molecular determinants of binding have been
identified. The quaternary ammonium group is a critical pharmacophore, interacting with specific
serine (S624) and aromatic (Y652) residues in the channel's pore domain [4] [5]. This information is
valuable for mediating the design of new chemicals to avoid these specific interactions and
minimize HERG liability.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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